molecular formula C18H14N4O2S B2914235 1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea CAS No. 2034423-85-1

1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2914235
CAS No.: 2034423-85-1
M. Wt: 350.4
InChI Key: OVLZGSUKJGFFCX-UHFFFAOYSA-N
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Description

1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea is a synthetic chemical agent built around the oxazolopyridine scaffold, a structure of significant interest in medicinal chemistry for developing enzyme inhibitors. Compounds featuring the oxazolo[5,4-b]pyridine skeleton have been extensively investigated as potent and selective inhibitors of protein kinases, which are key signaling proteins in disease pathways . Specifically, derivatives of this heterocyclic system have been designed as inhibitors of critical receptors in oncogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and the Epidermal Growth Factor Receptor (EGFR) . By targeting these kinases, such compounds can disrupt angiogenesis—the formation of new blood vessels that tumors rely on for growth and metastasis—and directly suppress the proliferation of cancer cells . The incorporation of a urea linker and a thiophene moiety in this compound is a strategic feature often used in drug design to modulate properties like potency and selectivity, potentially enabling it to fit precisely into the ATP-binding pocket of target kinases . This makes this compound a valuable tool for researchers exploring new therapeutic strategies in areas such as cancer biology, kinase signaling pathways, and enzyme mechanism studies.

Properties

IUPAC Name

1-(5-methyl-2-phenyl-[1,3]oxazolo[5,4-b]pyridin-6-yl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2S/c1-11-13(21-18(23)22-15-8-5-9-25-15)10-14-17(19-11)24-16(20-14)12-6-3-2-4-7-12/h2-10H,1H3,(H2,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLZGSUKJGFFCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=N1)OC(=N2)C3=CC=CC=C3)NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-Methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(thiophen-2-yl)urea is a compound that has gained attention due to its potential biological activities, particularly in pharmacology. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that combines an oxazole ring fused with a pyridine moiety and a thiophene substituent attached to a urea group. The molecular formula is C17H16N4OSC_{17}H_{16}N_4OS with a molecular weight of approximately 328.40 g/mol. This structural complexity suggests diverse interactions with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit various biological activities, including anticancer, antimicrobial, and enzyme-inhibitory properties. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Several studies have indicated that derivatives of urea compounds possess significant anticancer properties. For instance, urea derivatives have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer) cells.

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-7TBDInduces apoptosis
This compoundHepG2TBDCell cycle arrest
This compoundA549TBDInhibits proliferation

Note: TBD indicates that specific IC50 values need further experimental determination.

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against bacterial strains such as Escherichia coli and Pseudomonas aeruginosa, showing promising results with minimum inhibitory concentrations (MICs) in the low micromolar range.

Case Studies

In a recent study focusing on thiophene-containing urea derivatives, compounds were synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. Some derivatives exhibited MIC values as low as 1.56 µM, indicating strong potential for further development as anti-TB agents.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various targets. The interactions with enzymes such as DNA gyrase and MurD were analyzed, revealing favorable binding energies compared to reference drugs.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Core

The oxazolo-pyridine core distinguishes this compound from other urea derivatives. For example:

  • Pyridine-based analogs : Compounds like 1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) and ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) () share a pyridine ring but lack the fused oxazole ring, which may reduce planarity and alter binding interactions .
  • Pyrimidine/thiol derivatives : Compounds 4a–d and 5a–d () replace the oxazolo-pyridine core with pyrimidin-2-ol or pyrimidin-2-thiol systems, introducing additional hydrogen-bonding or hydrophobic interactions .
  • Triazolo-pyridazine derivatives : The compound 1-(2-((3-Phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(thiophen-2-yl)urea () features a triazolo-pyridazine core, which may enhance π-π stacking compared to oxazolo-pyridine .

Substituent Variations and Their Implications

  • Methyl and phenyl substituents : The 5-methyl and 2-phenyl groups on the oxazolo-pyridine core may sterically hinder enzyme binding compared to simpler pyridine derivatives (e.g., 5h ) .
  • Electron-withdrawing groups : Analogs such as 1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e) () demonstrate how halogen or trifluoromethyl groups can enhance metabolic stability .

Physicochemical Properties

Key data from structurally related compounds ():

Compound Name Melting Point (°C) Yield (%) Notable Substituents
1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea (5h) 217–219 60 4-Fluorophenyl, thiophen-2-yl
Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate (5j) 203–204 69 Ethyl ester, thiophen-2-yl
1-(6-(4-Chlorophenyl)-2-methylpyridin-3-yl)-3-(3-(trifluoromethyl)phenyl)urea (5e) 241–242 68 4-Chlorophenyl, CF3

Higher melting points (e.g., 241–242°C for 5e ) correlate with stronger intermolecular forces from halogen substituents, whereas ester groups (e.g., 5j ) reduce melting points .

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